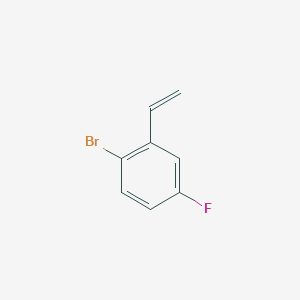

1-Bromo-2-ethenyl-4-fluorobenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several studies. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene through nucleophilic aromatic substitution reactions is detailed, highlighting the importance of such compounds in 18F-arylation reactions . Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination is reported . These methods could potentially be adapted for the synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations . This information can be extrapolated to understand the molecular structure of 1-Bromo-2-ethenyl-4-fluorobenzene, as the presence of bromine and fluorine would similarly affect its geometry and vibrational frequencies.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is a subject of several studies. For example, palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrate the versatility of these compounds in forming heterocycles . Additionally, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes shows the potential for constructing derivatives with various functionalities . These reactions suggest that 1-Bromo-2-ethenyl-4-fluorobenzene could also participate in similar transformations, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are crucial for their applications. The study of fluorinated distyrylbenzene chromophores, for example, reveals the effect of fluorine substitution on molecular properties and solid-state organization . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene are also investigated, showing significant differences in emission between the solution and solid states . These findings can provide a basis for predicting the properties of 1-Bromo-2-ethenyl-4-fluorobenzene, such as its spectroscopic characteristics and potential as a fluorescent material.

Aplicaciones Científicas De Investigación

Synthon for Radiochemical Reactions

1-Bromo-2-ethenyl-4-fluorobenzene is a valuable synthon for no-carrier-added (n.c.a.) radiochemical reactions. It is particularly significant for 18F-arylation reactions in metallo-organic compounds and Pd-catalyzed coupling. A study by Ermert et al. (2004) showed that using bis-(4-bromphenyl)iodonium bromide, this compound could be synthesized efficiently with a 65% radiochemical yield within 10 minutes (Ermert et al., 2004).

Grignard Reagent Formation

The compound plays a role in the formation of Grignard reagents in undergraduate organic chemistry courses. Hein et al. (2015) described an experiment where students used 1-bromo-4-fluorobenzene with Mg to form 4-fluorophenylmagnesium bromide, which they then treated with benzophenone or CO2 (Hein et al., 2015).

Carbonylative Transformations

Jianbin Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. They found that different types of double nucleophiles could be effectively applied as coupling partners in this process (Jianbin Chen et al., 2014).

Photodissociation Studies

A study by Gu et al. (2001) used ultraviolet photodissociation of 1-bromo-4-fluorobenzene at 266 nm, revealing significant changes caused by fluorine atom substitution and providing insights into the photodissociation mechanism (Gu et al., 2001).

Catalysis in Organic Synthesis

Rutherford and Redmond (2003) highlighted the use of 1-bromo-2-fluorobenzene as an intermediate in organic synthesis, particularly in the preparation of diazonium salts and their subsequent transformation (Rutherford & Redmond, 2003).

Suzuki-Miyaura C-C Coupling Reactions

Erami et al. (2017) utilized 1-bromo-4-fluorobenzene in Suzuki-Miyaura coupling reactions catalyzed by a heterogeneous system. They demonstrated excellent versatility and good conversion rates in reactions with various phenylboronic acids, contributing to the preparation of fluorinated biphenyl derivatives (Erami et al., 2017).

Safety And Hazards

The safety information for “1-Bromo-2-ethenyl-4-fluorobenzene” includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that it is a flammable liquid and vapour, may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-bromo-2-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWASPURDORDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459779 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethenyl-4-fluorobenzene | |

CAS RN |

828267-47-6 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)